3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a central dihydroquinolin-4-one scaffold substituted with a 4-ethoxybenzoyl group at position 3 and a 2-fluorobenzyl moiety at position 1. Its structure combines electron-withdrawing (fluorine) and electron-donating (ethoxy) groups, which influence its physicochemical properties, such as solubility, stability, and binding interactions.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-19-13-11-17(12-14-19)24(28)21-16-27(15-18-7-3-5-9-22(18)26)23-10-6-4-8-20(23)25(21)29/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZOPQWRCFYKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinone derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one with three analogous compounds, focusing on structural modifications and inferred properties.
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Insights:
Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. fluorine in ) likely increases membrane permeability due to its lipophilic nature but may reduce aqueous solubility. 2-Fluorophenyl substitution (target compound) vs. 4-methylphenyl (): Fluorine at the ortho position may sterically hinder interactions compared to the para-methyl group, affecting target binding.
Synthetic Accessibility :
- The preparation of these compounds typically involves nucleophilic substitution or coupling reactions (e.g., α-halogenated ketone intermediates, as seen in ). Ethoxy and sulfonyl groups may require protective strategies during synthesis.
Crystallographic Characterization: SHELX software () is widely used for refining crystal structures of such compounds.
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